molecular formula C16H13ClN2OS B15101046 (2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B15101046
M. Wt: 316.8 g/mol
InChI Key: LWGWTZFHTPUPIQ-UHFFFAOYSA-N
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Description

(2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiazolidinone ring, along with the chlorobenzyl and phenylimino substituents, contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde, phenyl isothiocyanate, and a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound is explored as a lead compound for the development of new drugs. Its biological activities make it a promising candidate for the treatment of various diseases, including infections, inflammation, and cancer.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for the production of a wide range of products.

Mechanism of Action

The mechanism of action of (2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-5-(4-chlorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2Z)-5-(4-methylbenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one
  • (2Z)-5-(4-fluorobenzyl)-2-(phenylimino)-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, this compound stands out due to the presence of the chlorobenzyl group, which can enhance its biological activity and reactivity

Properties

Molecular Formula

C16H13ClN2OS

Molecular Weight

316.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H13ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-9,14H,10H2,(H,18,19,20)

InChI Key

LWGWTZFHTPUPIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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